molecular formula C19H22N4O3 B11201639 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-3-carboxamide

Cat. No.: B11201639
M. Wt: 354.4 g/mol
InChI Key: KXHYUAOJPUDZPQ-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYETHYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYETHYL)-3-PIPERIDINECARBOXAMIDE involves several steps. One efficient method includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine. This reaction enables the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines .

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYETHYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry. Benzofuro[3,2-d]pyrimidine derivatives have been studied for their potential antileukemia activity. These compounds exhibit excellent selectivity and activity against leukemia cell lines, making them promising candidates for developing new antileukemia agents .

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYETHYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYETHYL)-3-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H22N4O3/c1-25-10-8-20-19(24)13-5-4-9-23(11-13)18-17-16(21-12-22-18)14-6-2-3-7-15(14)26-17/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,20,24)

InChI Key

KXHYUAOJPUDZPQ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1CCCN(C1)C2=NC=NC3=C2OC4=CC=CC=C43

Origin of Product

United States

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